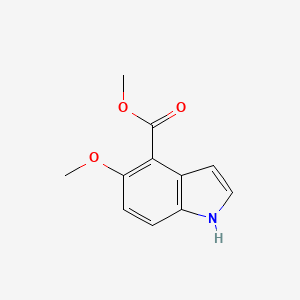

methyl 5-methoxy-1H-indole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-methoxy-1H-indole-4-carboxylate is a substituted indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. They play a crucial role in various biological processes and have been extensively studied for their diverse biological activities .

作用機序

Target of Action

Methyl 5-methoxy-1H-indole-4-carboxylate, also known as 1H-indole-4-carboxylic acid,5-methoxy-,methyl ester, is a derivative of the indole compound . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . Generally, these compounds interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Result of Action

The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to have diverse biological activities , suggesting that they can have a variety of effects at the molecular and cellular level.

準備方法

Methyl 5-methoxy-1H-indole-4-carboxylate can be synthesized through the esterification of indole-5-carboxylic acid. This reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Methyl 5-methoxy-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Methyl 5-methoxy-1H-indole-4-carboxylate has several scientific research applications:

類似化合物との比較

Methyl 5-methoxy-1H-indole-4-carboxylate can be compared with other indole derivatives, such as:

Methyl indole-5-carboxylate: Similar in structure but lacks the methoxy group at the 5-position.

5-Methoxyindole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester group.

1-Methyl-1H-indole-5-carboxaldehyde: Contains an aldehyde group instead of an ester group.

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

生物活性

Methyl 5-methoxy-1H-indole-4-carboxylate is a compound belonging to the indole family, known for its diverse biological activities. This article delves into its biological properties, including neuroprotective effects, antioxidant activity, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a carboxylate moiety attached to the indole structure. This configuration contributes to its bioactivity. The compound has been studied for its potential in treating neurodegenerative diseases due to its ability to modulate oxidative stress and neuroinflammation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In vitro experiments demonstrated that derivatives of indole compounds, including this compound, exhibited significant protection against oxidative stress-induced neuronal damage. For instance:

- Cell Line Studies : In SH-SY5Y human neuroblastoma cells, the compound showed a reduction in cell death caused by hydrogen peroxide (H2O2) exposure, indicating its role as an effective antioxidant .

- Mechanisms of Action : The neuroprotective effects are attributed to the inhibition of lipid peroxidation and scavenging of reactive oxygen species (ROS), which are critical in preventing neuronal cell death .

Antioxidant Activity

This compound has demonstrated potent antioxidant capabilities. Research indicates that it can effectively reduce oxidative stress markers in various models:

- Oxidative Stress Models : In models simulating oxidative stress, such as those induced by H2O2 or Aβ peptide, this compound significantly mitigated ROS production and protected cellular integrity .

- Comparative Studies : When compared to other known antioxidants, this compound showed comparable or superior activity in preventing oxidative damage .

Potential Applications in Neurodegenerative Disorders

The multifunctional properties of this compound position it as a promising candidate for therapeutic interventions in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease:

Case Studies

Several case studies have reinforced the biological activity of this compound:

- Neuroprotection Against Aβ Peptide : A study demonstrated that the compound could protect neurons from Aβ-induced toxicity, a hallmark of Alzheimer’s disease pathology. It effectively reduced apoptotic markers and preserved neuronal function .

- In Vivo Models : Animal studies have shown that administration of this compound led to improved cognitive function in models of neurodegeneration, suggesting its potential as a therapeutic agent .

- Mechanistic Insights : Molecular docking studies indicated that the compound interacts with key proteins involved in neuroinflammatory responses, further supporting its role in mitigating neurodegenerative processes .

特性

IUPAC Name |

methyl 5-methoxy-1H-indole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-3-8-7(5-6-12-8)10(9)11(13)15-2/h3-6,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTMJCNNGNANHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。